

Unraveling RO5256390: A Technical Guide to its Chemical Structure and Activity

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Compound of Interest

Compound Name: RO5256390

Cat. No.: B051736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical and pharmacological characteristics of **RO5256390**, a significant agonist of the Trace Amine-Associated Receptor 1 (TAAR1). Developed by Hoffmann-La Roche, this compound has been instrumental in elucidating the therapeutic potential of TAAR1 activation for neuropsychiatric disorders. This document synthesizes critical data on its chemical structure, binding affinities, and functional activity, and outlines key experimental methodologies for its study.

Chemical Identity and Structure

RO5256390 is a synthetic, orally available small molecule. Its core structure consists of a 2-amino-4,5-dihydro-oxazole ring linked to a 2-phenylbutyl group. The specific stereochemistry is crucial for its activity.

Chemical Identifiers:

- IUPAC Name: (S)-4-((S)-2-phenylbutyl)-4,5-dihydrooxazol-2-amine[1]
- CAS Number: 1043495-96-0[2]
- Chemical Formula: C₁₃H₁₈N₂O[1][2]
- Molecular Weight: 218.30 g·mol⁻¹[2]

- Canonical SMILES: NC1=N--INVALID-LINK--CC">C@@HCO1
- InChI Key: IXDKFUBXESWHSL-JQWIXIFHSA-N

Quantitative Pharmacological Data

RO5256390 acts as an agonist at the TAAR1 receptor, demonstrating potent and efficacious activity across multiple species. Its binding affinity (K_i) and functional potency (EC₅₀) have been characterized, revealing it as a full agonist in humans, rats, and monkeys, and a high-efficacy partial agonist in mice.

Parameter	Human	Rat	Mouse	Monkey
Affinity (K _i , nM)	24	2.9	4.4	16
Potency (EC ₅₀ , nM)	16	5.1	2–18	16
Efficacy (E _{max} , %)	98%	107%	68–79%	100%

Table 1: In Vitro Activity of RO5256390 at the TAAR1 Receptor Across Species.

Further studies have quantified its inhibitory effect on inflammatory responses. In mouse bone marrow-derived macrophages, **RO5256390** was shown to inhibit ATP-induced secretion of Tumor Necrosis Factor (TNF).

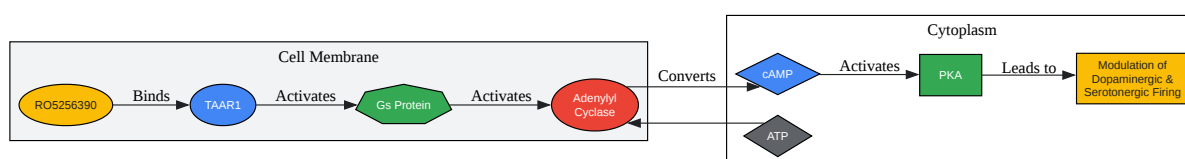
Parameter	Value	Species	Cell Type
IC50 (nM)	19.8	Mouse	Bone Marrow-Derived Macrophages

Table 2: Inhibitory
Effect of RO5256390
on ATP-Induced TNF
Secretion.

Mechanism of Action: TAAR1-Mediated Neuromodulation

The primary mechanism of action for **RO5256390** is the activation of TAAR1, a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha-subunit. Agonist binding initiates a signaling cascade that activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), which in turn modulates the activity of various cellular proteins and transcription factors.

TAAR1 is strategically located to modulate key monoaminergic systems. **RO5256390** has been shown to suppress the firing rates of dopaminergic neurons in the Ventral Tegmental Area (VTA) and serotonergic neurons in the Dorsal Raphe Nucleus (DRN). This neuromodulatory effect is central to its potential therapeutic applications in conditions characterized by dysregulated monoamine signaling, such as schizophrenia, depression, and substance use disorders.



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TAAR1 Gs-coupled signaling cascade initiated by **RO5256390**.

Key Experimental Protocols

The pharmacological profile of **RO5256390** has been established through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

In Vitro: cAMP Accumulation Assay (BRET)

This assay quantifies the direct functional consequence of TAAR1 activation by measuring the accumulation of intracellular cAMP. Bioluminescence Resonance Energy Transfer (BRET) is a common method.

Objective: To determine the potency (EC₅₀) and efficacy (E_{max}) of **RO5256390** at the TAAR1 receptor.

Methodology:

- **Cell Culture and Transfection:** HEK293 cells are transiently or stably co-transfected with a human or rodent TAAR1 expression vector and a cAMP BRET biosensor (e.g., EPAC-based sensor). Cells are plated in 96- or 384-well microplates.
- **Compound Preparation:** **RO5256390** is serially diluted in assay buffer to create a range of concentrations.
- **Assay Procedure:**
 - The cell culture medium is replaced with a stimulation buffer.
 - Varying concentrations of **RO5256390** are added to the wells. A reference agonist (e.g., β -phenylethylamine) and vehicle control are included.
 - The plate is incubated for a defined period (e.g., 15-60 minutes) at room temperature to allow for cAMP accumulation.
- **Signal Detection:**
 - A substrate for the BRET biosensor's luciferase component (e.g., Coelenterazine h) is added to each well.

- The plate is immediately read on a BRET-capable plate reader, measuring emissions at two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor).
- Data Analysis: The BRET ratio (Acceptor Emission / Donor Emission) is calculated. Dose-response curves are generated using non-linear regression to determine EC50 and Emax values.

In Vivo: Locomotor Activity Assay

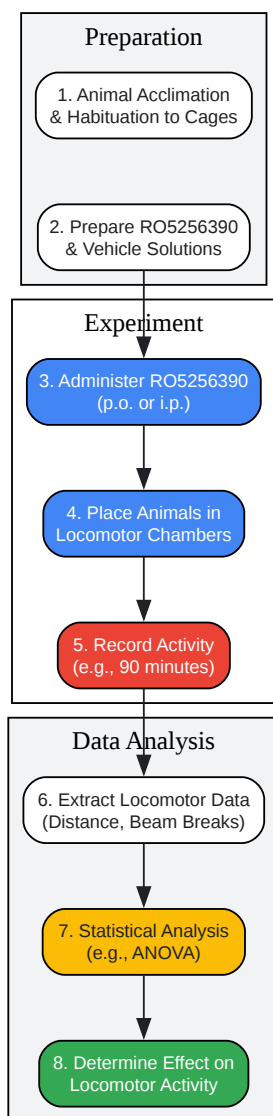
This assay assesses the effect of **RO5256390** on spontaneous or drug-induced hyperactivity, providing insights into its potential antipsychotic-like properties.

Objective: To evaluate the ability of **RO5256390** to modulate locomotor activity in rodents.

Methodology:

- Animals: Male Wistar rats or various mouse strains (e.g., DAT-KO) are used. Animals are habituated to the testing environment.
- Apparatus: Locomotor activity is monitored in chambers equipped with infrared beams (e.g., Omnitech Digiscan).
- Drug Administration:
 - **RO5256390** is prepared in a suitable vehicle (e.g., a suspension for oral or intraperitoneal injection).
 - Doses can range from 0.03 to 30 mg/kg for oral administration or 1 to 10 mg/kg for intraperitoneal injection.
 - For studies of drug-induced hyperactivity, a psychostimulant (e.g., cocaine, amphetamine) or an NMDA receptor antagonist (e.g., PCP) is administered after **RO5256390** pretreatment.
- Procedure:
 - Animals are placed in the locomotor chambers for a habituation period (e.g., 30 minutes).

- **RO5256390** or vehicle is administered.
- Locomotor activity (e.g., total distance traveled, beam breaks) is recorded for a set duration (e.g., 90 minutes).
- Data Analysis: Locomotor activity data is analyzed using ANOVA to compare the effects of different doses of **RO5256390** against the vehicle control.



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Workflow for an in vivo locomotor activity experiment.

Ex Vivo / In Vivo: Electrophysiological Recording

This technique directly measures the effect of **RO5256390** on the electrical activity of specific neuron populations.

Objective: To determine how acute or chronic administration of **RO5256390** modulates the firing rate and pattern of monoaminergic neurons.

Methodology:

- Preparation:
 - In Vivo: Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame. A recording electrode is lowered into the target brain region (e.g., VTA or DRN).
 - Ex Vivo: Brain slices containing the region of interest are prepared.
- Recording:
 - Single-unit extracellular recordings are performed to isolate the action potentials of individual neurons. Neurons are identified based on their characteristic firing patterns and waveforms.
 - A stable baseline firing rate is recorded before drug application.
- Drug Application:
 - In Vivo: **RO5256390** is administered intravenously (e.g., 50–1000 µg/kg, cumulative) or orally for chronic studies (e.g., 14 days).
 - Ex Vivo: **RO5256390** is bath-applied to the brain slice.
- Data Acquisition and Analysis:
 - Changes in the neuron's firing rate (spikes/sec) and burst firing patterns are recorded and compared to the baseline.
 - Data is analyzed to determine if **RO5256390** causes a significant inhibition or excitation of neuronal activity.

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References

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